molecular formula C14H21NO4 B2372002 1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid CAS No. 1513003-16-1

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid

Cat. No. B2372002
CAS RN: 1513003-16-1
M. Wt: 267.325
InChI Key: DQNNYUPLJIZQNL-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H21NO4 . It has a molecular weight of 267.32 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a prop-2-yn-1-yl group (an alkyne), a tert-butoxy carbonyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.146±0.06 g/cm3 and a predicted boiling point of 387.4±27.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Route Development : Freund and Mederski (2000) developed a synthetic route to Spiro[indole‐3,4′‐piperidin]‐2‐ones starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, highlighting its utility in complex chemical synthesis (Freund & Mederski, 2000).

  • Intermediate for Biologically Active Compounds : Kong et al. (2016) identified this compound as an important intermediate in synthesizing biologically active compounds, such as crizotinib (Kong et al., 2016).

  • Molecular Structure Analysis : Mamat, Flemming, and Köckerling (2012) reported on the crystal and molecular structure of a related compound, demonstrating its significance in structural chemistry (Mamat et al., 2012).

Biological Activity and Medicinal Chemistry

  • ACC Inhibitors Development : Chonan et al. (2011) synthesized derivatives using the tert-butoxycarbonyl group, which led to the discovery of potent ACC1/2 non-selective inhibitors, underlining its role in medicinal chemistry (Chonan et al., 2011).

  • Fungicidal Activity Exploration : Mao, Song, and Shi (2013) synthesized novel compounds using tert-butyl or phenyl derivatives, revealing moderate to excellent fungicidal activity, indicating its potential in agricultural chemistry (Mao et al., 2013).

Enantioselective Synthesis and Chiral Studies

  • Enantiomeric Separation : Rane et al. (2021) developed a chiral high-performance liquid chromatography method for the separation of enantiomers of a related compound, demonstrating its significance in chiral studies and drug synthesis (Rane et al., 2021).

  • Asymmetric Synthesis : Xue et al. (2002) described the asymmetric syntheses of related piperidinecarboxylic acids, showcasing its application in the synthesis of optically pure compounds (Xue et al., 2002).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNNYUPLJIZQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid

CAS RN

1513003-16-1
Record name 1-[(tert-butoxy)carbonyl]-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid
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